molecular formula C12H20O4Si B092713 Tetraallyloxysilane CAS No. 1067-43-2

Tetraallyloxysilane

Cat. No.: B092713
CAS No.: 1067-43-2
M. Wt: 256.37 g/mol
InChI Key: SQAIGLXMIMWFEQ-UHFFFAOYSA-N
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Description

Tetraallyloxysilane, also known as tetrakis(allyloxy)silane, is an organosilicon compound with the molecular formula C12H20O4Si. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its ability to form linear and branched carbosiloxane dendrimers through hydrosilylation and alcoholysis cycles .

Scientific Research Applications

Tetraallyloxysilane has a wide range of applications in scientific research and industry:

Safety and Hazards

When handling Tetraallyloxysilane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Tetraallyloxysilane is primarily used as a chemical intermediate . It is particularly used in the synthesis of flame-retardant resins . The primary target of this compound is the resin material, specifically unsaturated polyester resin (UPE), where it acts as a flame retardant co-curing agent .

Mode of Action

This compound interacts with the resin material during the synthesis process. It is incorporated into the resin structure, thereby enhancing its flame-retardant properties . The exact molecular interactions between this compound and the resin material are complex and may involve various chemical reactions.

Biochemical Pathways

It is known that this compound plays a crucial role in the synthesis of flame-retardant resins . The compound is involved in the polymerization process, leading to the formation of a resin with enhanced flame-retardant properties.

Pharmacokinetics

Its physical and chemical properties such as boiling point, density, and refractive index have been documented .

Result of Action

The primary result of this compound’s action is the formation of a flame-retardant resin. This resin, known as allyloxysilane-unsaturated polyester (AUPE), exhibits enhanced thermal degradation and flame retardancy properties compared to pure unsaturated polyester resin (UPE) . This makes AUPE a valuable material for applications requiring high flame resistance.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the synthesis of AUPE from this compound and UPE must be carried out under controlled conditions to ensure the proper formation of the flame-retardant resin . Additionally, the safety data sheet for this compound indicates that contact with water and moisture generates allyl alcohol, a lachrymator with moderate toxicity . Therefore, it is crucial to handle and store this compound properly to ensure its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraallyloxysilane can be synthesized through the reaction of allyl alcohol with silicon tetrachloride. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The general reaction is as follows: [ \text{SiCl}_4 + 4 \text{C}_3\text{H}_5\text{OH} \rightarrow \text{Si(OCH}_2\text{CH=CH}_2\text{)}_4 + 4 \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reactants .

Types of Reactions:

    Hydrosilylation: this compound undergoes hydrosilylation reactions, where it reacts with hydrosilanes to form carbosiloxane dendrimers.

    Alcoholysis: The compound can also undergo alcoholysis, where it reacts with alcohols to form various siloxane derivatives.

Common Reagents and Conditions:

    Hydrosilanes: Used in hydrosilylation reactions.

    Alcohols: Used in alcoholysis reactions.

    Catalysts: Platinum-based catalysts are commonly used in hydrosilylation reactions.

Major Products:

Comparison with Similar Compounds

    Tetraallyl orthosilicate: Similar in structure and reactivity.

    Tetravinylsilane: Another organosilicon compound with similar applications.

    Tri(ethylene glycol) divinyl ether: Used in similar chemical reactions.

Uniqueness: Tetraallyloxysilane is unique due to its ability to form both linear and branched carbosiloxane dendrimers, which are valuable in various industrial applications. Its reactivity with hydrosilanes and alcohols also sets it apart from other similar compounds .

Properties

IUPAC Name

tetrakis(prop-2-enyl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-8H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAIGLXMIMWFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCO[Si](OCC=C)(OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061439
Record name Tetraallyl orthosilicate
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Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1067-43-2
Record name Silicic acid (H4SiO4) tetra-2-propen-1-yl ester
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Record name Tetraallyloxysilane
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Record name Tetraallyloxysilane
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Record name Silicic acid (H4SiO4), tetra-2-propen-1-yl ester
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Record name Tetraallyl orthosilicate
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Record name TETRAALLYLOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is notable about the interaction between Tetraallyloxysilane and Copper Chloride?

A1: The research paper [] describes the formation of a unique π-complex between this compound and Copper Chloride. The allyl groups (–CH2–CH=CH2) of this compound engage in π-bonding with the copper atoms in CuCl. This results in a complex with a crystal structure characterized by five CuCl molecules interacting with one molecule of this compound []. This type of interaction is interesting as it highlights the potential of this compound to act as a ligand in coordination chemistry, opening avenues for further research into its potential applications as a building block for novel materials.

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